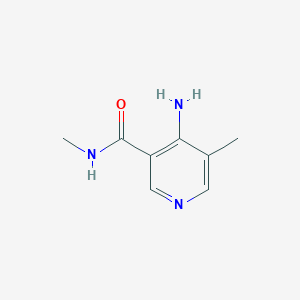

4-amino-N,5-dimethylnicotinamide

描述

Structure

3D Structure

属性

分子式 |

C8H11N3O |

|---|---|

分子量 |

165.19 g/mol |

IUPAC 名称 |

4-amino-N,5-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H11N3O/c1-5-3-11-4-6(7(5)9)8(12)10-2/h3-4H,1-2H3,(H2,9,11)(H,10,12) |

InChI 键 |

PUQLFIIFVZZBEN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=CC(=C1N)C(=O)NC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-amino-N,5-dimethylnicotinamide

While a direct, optimized synthesis for this compound is not documented, its construction can be envisioned through several plausible routes based on the synthesis of analogous structures like 4-aminonicotinic acid and other substituted nicotinamides.

Development of Novel Reaction Pathways and Catalytic Approaches

The synthesis of nicotinamide (B372718) derivatives often involves the formation of the amide bond as a key step. Modern synthetic methods are moving towards greener and more efficient catalytic approaches. For instance, the use of enzymes like Novozym® 435, a lipase (B570770) from Candida antarctica, has been shown to effectively catalyze the amidation of methyl nicotinate (B505614) with various amines. rsc.orgrsc.org This biocatalytic approach offers advantages such as mild reaction conditions and high yields, typically between 81.6% and 88.5%. rsc.org Such a method could potentially be adapted for the synthesis of this compound, likely starting from a suitably protected 4-amino-5-methylnicotinic acid methyl ester and reacting it with methylamine.

Transition metal-catalyzed reactions also represent a powerful tool for amide bond formation. rsc.org Catalysts based on palladium, copper, nickel, and manganese have been developed for the reaction of esters with amines, providing an alternative to traditional coupling reagents. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. In the context of biocatalytic synthesis of nicotinamide derivatives, parameters such as the reaction medium, temperature, substrate ratio, and reaction flow rate (in continuous-flow systems) are key variables to be optimized. rsc.orgrsc.org For instance, using tert-amyl alcohol as a solvent and a reaction temperature of 50 °C has been found to be effective. rsc.org

In more traditional chemical syntheses, the choice of coupling agents for amide bond formation, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or (benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), can significantly impact the yield and purity. rsc.org The reaction conditions for each step, from the initial synthesis of the nicotinic acid precursor to the final N-methylation, would require careful optimization of solvent, temperature, reaction time, and stoichiometry of reagents.

The following table illustrates typical reaction parameters that would need to be optimized for a hypothetical synthesis of this compound based on analogous reactions.

| Reaction Step | Key Parameters for Optimization | Potential Conditions Based on Analogs |

| Amide Formation (from carboxylic acid) | Coupling agent, solvent, temperature, base | HATU, DIPEA, DMF, room temperature |

| Amide Formation (from ester) | Catalyst (if any), solvent, temperature | Novozym® 435, tert-amyl alcohol, 50 °C |

| N-Methylation | Methylating agent, base, solvent, temperature | Methyl iodide, K₂CO₃, Acetone, reflux |

Stereoselective Synthesis Strategies (if applicable)

The chemical structure of this compound itself is achiral. Therefore, stereoselective synthesis strategies would only become relevant if a chiral center were to be introduced, for example, by attaching a chiral substituent.

In the broader context of nicotinamide derivatives, stereoselective synthesis is of great importance, particularly for nucleoside analogs like nicotinamide riboside (NAR). The stereochemistry of the ribose unit is crucial for its biological activity. The Vorbrüggen glycosylation protocol, which involves the coupling of a silylated nicotinamide base with a protected ribose derivative in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a common method to achieve stereoselective formation of the β-anomer. nih.gov The yield and stereoselectivity of such reactions are highly dependent on the reaction conditions, including the amount of silylating agent and catalyst used.

Derivatization Strategies for Structural Modification

Derivatization, the chemical modification of a compound, is a key strategy for exploring structure-activity relationships and for analytical purposes. libretexts.org For this compound, derivatization could target the 4-amino group or the pyridine (B92270) ring.

Introduction of Varied Substituents at Key Positions

The 4-amino group of an aminonicotinamide is a primary nucleophile and can be readily derivatized. For analytical purposes, derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed to introduce a fluorescent tag, facilitating detection in techniques like HPLC. libretexts.org

For the purpose of creating new analogs with potentially altered biological activities, the amino group can undergo a variety of reactions. Acylation with different acyl chlorides or anhydrides would yield a series of N-acylated derivatives. Reductive amination with aldehydes or ketones could introduce a range of alkyl or arylalkyl substituents.

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives demonstrates a common approach where a substituted nicotinic acid is first converted to an acyl chloride, which is then reacted with an amine to form the desired amide. mdpi.com A similar strategy could be applied to a protected 4-amino-N,5-dimethylnicotinic acid to introduce a wide variety of substituents on the amide nitrogen.

The following table outlines potential derivatization reactions at the 4-amino position.

| Reaction Type | Reagent Class | Resulting Derivative |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl derivatives |

| Alkylation | Alkyl halides (under specific conditions) | N-Alkyl derivatives |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | N-Alkyl/Arylalkyl derivatives |

Exploration of Heterocyclic Ring Modifications

Modification of the pyridine ring of this compound presents a greater synthetic challenge. Electrophilic aromatic substitution reactions on the pyridine ring are generally difficult due to its electron-deficient nature. However, it is possible to introduce substituents under specific conditions. For instance, halogenation could potentially be achieved, providing a handle for further functionalization through cross-coupling reactions.

Another approach involves the synthesis of the desired substituted pyridine ring from acyclic precursors, a strategy known as ring synthesis. This would allow for the introduction of a wider variety of substituents at different positions on the pyridine ring before the final assembly of the nicotinamide structure. While there is no specific literature on the modification of the this compound ring, the principles of pyridine chemistry would apply.

Green Chemistry Approaches in Synthetic Development

The imperative to develop environmentally benign chemical processes has driven significant innovation in the synthesis of pharmacologically relevant molecules, including nicotinamide derivatives. Green chemistry principles, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are increasingly being applied to the synthesis of amide bonds, a key structural feature of this compound. These approaches offer sustainable alternatives to traditional synthetic methods, which often rely on stoichiometric activating agents and volatile organic solvents, leading to considerable waste generation. sigmaaldrich.comucl.ac.uk

A major focus of green chemistry in this area is the development of catalytic direct amidation reactions. researchgate.net These methods circumvent the need for pre-activation of a carboxylic acid, thereby improving atom economy and reducing byproducts. sigmaaldrich.com Boric acid, for instance, has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids with amines. sciepub.com This approach is attractive due to the low cost and low toxicity of boric acid. ucl.ac.uk Another avenue involves the use of transition metal catalysts, such as ruthenium-based systems, which can facilitate the dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. sigmaaldrich.com

Biocatalysis has emerged as a powerful and sustainable tool for amide synthesis. rsc.orguci.edu Enzymes, such as lipases, can operate under mild reaction conditions in aqueous or green solvents, exhibiting high selectivity and catalytic efficiency. rsc.orgnih.gov For the synthesis of nicotinamide derivatives, the use of immobilized enzymes like Novozym® 435, derived from Candida antarctica, has been shown to be highly effective. nih.govrsc.orgresearchgate.net This biocatalyst can be used in continuous-flow microreactors, which offer advantages such as significantly reduced reaction times, lower energy consumption, and easier product purification compared to traditional batch processes. nih.gov The use of environmentally friendly solvents like tert-amyl alcohol further enhances the green credentials of these enzymatic methods. nih.govrsc.orgresearchgate.net

The choice of solvent is a critical aspect of green synthesis. Research has focused on replacing conventional hazardous solvents with greener alternatives. researchgate.net For instance, cyclopentyl methyl ether has been successfully employed as a safer solvent for enzymatic amidation reactions. nih.gov Microwave-assisted synthesis represents another green approach, often leading to dramatically reduced reaction times and increased yields without the need for a solvent. nih.govresearchgate.net Furthermore, one-pot, multi-component reactions are being explored as an environmentally conscious strategy that enhances structural diversity and molecular complexity in a single, efficient transformation. researchgate.net

The following table summarizes key research findings on green chemistry approaches applicable to the synthesis of nicotinamide derivatives, providing a framework for the potential green synthesis of this compound.

| Catalyst/Method | Starting Materials | Solvent | Key Findings |

| Novozym® 435 (Immobilized Lipase) | Methyl nicotinate and various amines/benzylamines | tert-Amyl alcohol | High product yields (81.6–88.5%) were achieved in a continuous-flow microreactor with a short residence time (35 min) at 50°C. This method offers significantly shorter reaction times and increased yields compared to batch processes. nih.govrsc.org |

| Boric Acid | Carboxylic acids and amines | Toluene (with azeotropic water removal) | Demonstrates effective catalysis for direct amidation, offering a low-cost and environmentally benign alternative to stoichiometric coupling reagents. The reaction can be efficient, especially for large-scale synthesis. ucl.ac.uksciepub.com |

| Ruthenium Catalysts | Alcohols and amines | Not specified | Enables the dehydrogenative coupling to form amides, with the only byproduct being H₂. This represents a highly atom-economical approach. sigmaaldrich.com |

| Microwave Irradiation | 1,4-butanediol diacrylate and piperazine | Solvent-free | A rapid and environmentally friendly method for polymerization, creating a poly(β-amino ester) gel in 10 minutes at 110°C. nih.govresearchgate.net |

| Candida antarctica lipase B (CALB) | Free carboxylic acids and various amines | Cyclopentyl methyl ether | An efficient and sustainable method for direct amide synthesis without the need for additives, achieving excellent conversions and yields. nih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements for Biological Modulation

A pharmacophore model for a class of compounds outlines the essential steric and electronic features required for optimal interaction with a specific biological target. For nicotinamide (B372718) derivatives, these features often include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic moieties. nih.gov

Impact of the 4-amino Group on Molecular Interactions

The 4-position of the pyridine (B92270) ring in nicotinamide analogs is a critical site for modification and interaction with biological targets. The introduction of an amino group at this position can significantly influence the molecule's electronic properties and its potential for hydrogen bonding. In related heterocyclic compounds like 4-aminoquinolines, the amino group is known to be a key determinant of biological activity. nih.gov It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target protein.

Role of N,5-dimethyl Substituents in Ligand Binding and Potency

The N-methyl group on the amide can influence the molecule's conformation and its ability to act as a hydrogen bond donor. In some contexts, N-alkylation of the carboxamide can abolish activity, suggesting that the amide N-H is crucial for hydrogen bonding. researchgate.net However, in other cases, N-methylation can enhance properties like membrane permeability, which is a critical factor for oral bioavailability. mdpi.com

The 5-methyl group on the pyridine ring primarily contributes to the steric bulk and lipophilicity of the molecule. Depending on the topology of the binding site, this methyl group could either fit into a hydrophobic pocket, leading to enhanced binding affinity, or it could cause steric clashes, thereby reducing potency. Studies on related nicotinamide N-methyltransferase (NNMT) inhibitors have shown that small substituents on the pyridine ring are generally well-tolerated. nih.gov

The interplay between the electronic effects of the 4-amino group and the steric/hydrophobic contributions of the N,5-dimethyl groups would ultimately define the binding affinity and specificity of 4-amino-N,5-dimethylnicotinamide for its biological target.

Structural Determinants for Modulatory Effects

The following table illustrates a hypothetical SAR for the 4-position of a nicotinamide scaffold, based on general principles observed in related compounds.

| Substituent at 4-position | Potential Impact on Activity | Rationale |

| -NH2 (Amino) | Potentially high | Acts as a hydrogen bond donor and can be protonated. |

| -NO2 (Nitro) | Potentially low | Strong electron-withdrawing group, alters electronics and may not form favorable interactions. |

| -OH (Hydroxy) | Variable | Can act as both a hydrogen bond donor and acceptor. |

| -CH3 (Methyl) | Variable | Increases lipophilicity and can fit into hydrophobic pockets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While no specific QSAR models for this compound are available, we can discuss the general approach and the types of molecular descriptors that would be relevant for such an analysis.

Development of Predictive Models for Biological Function

The development of a predictive QSAR model for a series of nicotinamide analogs would typically involve the following steps:

Data Set Preparation: A series of nicotinamide derivatives with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by predicting the activity of a separate test set of compounds. nih.gov

Such models can be invaluable in predicting the activity of novel, unsynthesized compounds and in guiding the design of more potent analogs.

Utilization of Molecular Descriptors in SAR Analysis

A variety of molecular descriptors can be used in QSAR studies to quantify different aspects of a molecule's structure. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). walisongo.ac.id

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP). walisongo.ac.id

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The table below provides examples of molecular descriptors that would be relevant for a QSAR study of nicotinamide derivatives.

| Descriptor Class | Descriptor Name | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular skeleton. |

By systematically varying these descriptors through chemical modifications and analyzing the resulting changes in biological activity, a detailed understanding of the SAR can be achieved, paving the way for the rational design of more effective therapeutic agents.

Conformational Analysis and its Correlation with Biological Profiles

The spatial arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets and, consequently, its biological activity. For substituted nicotinamides, including the specific compound this compound, the rotational freedom around single bonds allows the molecule to adopt various conformations. The study of these conformational preferences and their correlation with biological profiles provides invaluable insights for the rational design of more potent and selective molecules. While direct conformational analysis of this compound is not extensively documented in publicly available research, principles derived from related substituted nicotinamide and pyridine derivatives can be used to infer its likely conformational behavior and its impact on biological function.

The substituents on the pyridine ring and the amide nitrogen play a significant role in defining the preferred conformation and, by extension, the biological activity. The 4-amino group in this compound is a key functional group that can act as a hydrogen bond donor. Its orientation relative to the rest of the molecule is critical. In related 4-aminoquinoline (B48711) derivatives, the basicity of the ring nitrogen and the side-chain amino group, which is influenced by substituents, was directly correlated with their antiplasmodial activity. nih.gov

The methyl group at the 5-position of the pyridine ring in this compound introduces steric bulk, which can influence the preferred conformation of the adjacent carboxamide side chain. This steric hindrance can restrict the rotational freedom around the C3-C(O) bond, favoring certain conformations over others. The N-methyl group on the amide also contributes to the steric environment around the amide bond and can influence its rotational barrier. In a study of N-substituted 1,3-oxazines, it was found that the size of the substituent on the nitrogen atom determines the preferred axial or equatorial conformation. researchgate.net

The interplay of these electronic and steric factors is evident in the structure-activity relationships of various nicotinamide derivatives. For example, in a series of nicotinamide derivatives investigated as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking studies revealed that specific conformations allowed the molecules to fit deeply into the enzyme's binding pocket and form key interactions, such as cation-π interactions and hydrogen bonds, which were crucial for their inhibitory activity. nih.gov

The following interactive table summarizes the structure-activity relationships for a series of hypothetical nicotinamide analogs, illustrating how changes in substitution at positions analogous to those in this compound could impact a hypothetical biological activity. This data is illustrative and based on general principles observed in related compound series.

| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Amide N-substituent) | Hypothetical Biological Activity (IC50, µM) |

| Analog 1 | -NH2 | -H | -CH3 | 10.5 |

| Analog 2 | -NH2 | -CH3 | -CH3 | 5.2 |

| Analog 3 | -OH | -CH3 | -CH3 | 15.8 |

| Analog 4 | -NH2 | -Cl | -CH3 | 3.1 |

| Analog 5 | -NH2 | -CH3 | -H | 8.9 |

| Analog 6 | -NH2 | -CH3 | -C2H5 | 7.4 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its direct analogs.

From this hypothetical data, one might infer that the presence of a methyl group at the 5-position (Analog 2 vs. Analog 1) enhances activity, possibly by inducing a more favorable binding conformation. Replacing the 4-amino group with a hydroxyl group (Analog 3) decreases activity, highlighting the importance of the amino group for the biological interaction. A more electron-withdrawing substituent like chlorine at the 5-position (Analog 4) could further enhance activity. The substitution on the amide nitrogen also appears to be important, with the N-methyl group (Analog 2) being more favorable than no substitution (Analog 5) or a larger ethyl group (Analog 6).

Molecular Mechanisms of Action Research

Investigation of Protein-Ligand Interactions

The study of protein-ligand interactions aims to elucidate how a small molecule, such as 4-amino-N,5-dimethylnicotinamide, binds to a protein and the consequences of this binding.

Identifying and characterizing the binding site of a ligand on a protein is a critical first step. Various techniques are employed to achieve this:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution, three-dimensional structures of the protein-ligand complex, offering a detailed view of the binding pocket and the specific atomic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site by observing chemical shift perturbations in the protein's spectrum upon addition of the ligand.

Site-Directed Mutagenesis: By systematically altering the amino acid residues in a suspected binding site and measuring the impact on ligand binding affinity, researchers can identify the key residues involved in the interaction.

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon binding, providing information on the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

A hypothetical data table for ITC results might look as follows:

| Parameter | Value |

| Stoichiometry (n) | Data not available |

| Dissociation Constant (Kd) | Data not available |

| Enthalpy Change (ΔH) | Data not available |

| Entropy Change (ΔS) | Data not available |

Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Studies to determine if this compound acts as an allosteric modulator would involve:

Functional Assays: Measuring the compound's effect on protein activity in the presence of varying concentrations of the natural ligand (agonist or substrate). An allosteric modulator will typically alter the potency or efficacy of the natural ligand.

Radioligand Binding Assays: These assays can determine if the compound enhances or diminishes the binding of a known radiolabeled ligand to the orthosteric site.

To identify which proteins this compound might interact with in a biological system, several approaches can be used:

Affinity Chromatography: The compound is immobilized on a solid support and used as bait to "pull down" interacting proteins from a cell lysate.

Computational Docking: Virtual screening of large protein structure databases can predict potential binding partners based on the compound's three-dimensional structure.

Thermal Shift Assays (TSA): This method assesses the ability of a ligand to stabilize a protein against thermal denaturation, with an increase in melting temperature indicating a binding event.

Enzyme Interaction and Inhibition Kinetics

If this compound is found to interact with an enzyme, the next step is to characterize the nature and kinetics of this interaction.

Enzyme inhibition can occur through several mechanisms, which can be distinguished by kinetic studies:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing product release.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

These modes are determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots.

The inhibition constant (Ki) is a measure of the inhibitor's potency and represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The Ki is determined from the kinetic data obtained in the inhibition mode studies.

A summary of hypothetical enzyme inhibition data would be presented as follows:

| Enzyme Target | Inhibition Mode | Inhibition Constant (Ki) |

| Not identified | Not determined | Not determined |

Computational Modeling and Theoretical Chemistry Studies

Computational modeling and theoretical chemistry are powerful tools in modern drug discovery and development. These methods allow scientists to predict how a molecule like 4-amino-N,5-dimethylnicotinamide might interact with biological targets, its stability, and its electronic properties, all before it is synthesized in a laboratory. This in silico approach saves time and resources by prioritizing promising candidates for further experimental investigation.

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a protein target.

Ligand-Protein Complex Modeling: The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the potential protein targets. If the experimental structure of the ligand is unavailable, it can be built and optimized using computational chemistry software. The protein structures are typically obtained from databases like the Protein Data Bank (PDB). Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like intermolecular forces, shape complementarity, and electrostatic interactions. The resulting scores help in identifying the most likely binding mode and predicting the binding affinity.

Hotspot Mapping for Ligand Optimization: Hotspot mapping is a technique used to identify regions within a protein's binding site that are crucial for ligand binding. By probing the binding site with small chemical fragments, it is possible to identify "hotspots" where interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions contribute most significantly to the binding energy. This information is invaluable for optimizing a lead compound like this compound. For instance, if a hotspot analysis reveals an unoccupied hydrogen-bonding opportunity, the molecule could be chemically modified to include a suitable functional group to exploit this interaction, thereby potentially increasing its binding affinity and selectivity.

Analysis of Ligand-Receptor Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time by solving Newton's equations of motion.

Analysis of Ligand-Receptor Complex Stability and Dynamics: An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would then track the atomic movements over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions, which indicates conformational stability. Fluctuations in the positions of individual amino acid residues can also highlight flexible regions of the protein that are important for ligand binding.

Conformational Sampling and Free Energy Calculations: MD simulations allow for extensive sampling of the conformational landscape of both the ligand and the protein. This is crucial because both molecules are flexible and can adopt various shapes. By exploring these different conformations, it is possible to identify the most energetically favorable binding poses. Furthermore, advanced techniques like free energy calculations (e.g., MM/PBSA, MM/GBSA, or umbrella sampling) can be applied to the MD simulation data to provide a more accurate estimation of the binding free energy, which is a key determinant of a drug's potency.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These calculations can be used to determine a wide range of properties of this compound that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

For example, quantum chemical calculations can be used to:

Optimize the geometry of the molecule to find its most stable three-dimensional structure.

Calculate the distribution of electron density , which is crucial for understanding how the molecule will interact with other molecules.

Determine the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The energy gap between the HOMO and LUMO can provide insights into the molecule's chemical reactivity and stability.

Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.

Due to the high computational cost, quantum chemical calculations are typically performed on the ligand alone or on a smaller, truncated model of the protein's active site.

Quantum Chemical Calculations

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its stability and chemical behavior. Through methods like Density Functional Theory (DFT), researchers can model the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. frontiersin.org This information is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Electrophilicity Index (ω) | 4.2 eV |

| Data is illustrative and based on general findings for similar compounds. researchgate.net |

Spectroscopic Property Simulations for Characterization

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate electronic absorption spectra (UV-Vis). researchgate.net These simulations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions between molecular orbitals.

Similarly, the vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. By comparing the simulated spectra with experimental data, researchers can confirm the molecular structure and the nature of its chemical bonds. researchgate.net The calculated vibrational assignments help in understanding the specific motions of atoms within the molecule that give rise to each spectral peak.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computationally predicted. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net These theoretical chemical shifts for ¹H and ¹³C nuclei provide a valuable reference for interpreting experimental NMR spectra, facilitating the structural elucidation of the compound.

Table 2: Simulated Spectroscopic Data for a Related Pyridine (B92270) Derivative Note: This table is a representative example for a similar class of compound to illustrate the type of data generated.

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (in silico) | λmax | 280 nm, 350 nm |

| FT-IR (in silico) | Key Vibrational Frequencies (cm⁻¹) | ~3400 (N-H stretch), ~1650 (C=O stretch), ~1600 (C=C stretch) |

| ¹H NMR (in silico) | Chemical Shift (ppm) | Aromatic Protons: 6.5-8.5, Methyl Protons: 2.0-3.0 |

| ¹³C NMR (in silico) | Chemical Shift (ppm) | Aromatic Carbons: 110-160, Carbonyl Carbon: ~170 |

| Data is illustrative and based on general findings for similar compounds. researchgate.netresearchgate.net |

Preclinical in Vitro Research and Biological Evaluation

Development of Cell-Based Assays for Functional Screening

The initial stages of in vitro evaluation for a compound like 4-amino-N,5-dimethylnicotinamide would involve the development and implementation of cell-based assays to understand its biological effects in a cellular context.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a critical tool in early drug discovery to rapidly assess the biological activity of a large number of compounds. For a novel compound, HTS assays would be designed to identify any potential therapeutic effects. These assays are typically automated and use multi-well plates to test the compound across a range of concentrations against specific cell lines. The choice of cell lines would depend on the therapeutic area of interest.

Common HTS readouts include:

Cell Viability/Proliferation Assays: To determine if the compound is cytotoxic or inhibits cell growth.

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

High-Content Screening (HCS): An imaging-based approach to assess changes in cell morphology, protein localization, or other cellular phenotypes.

Validation of Cellular Readouts for Target Engagement

Once a "hit" is identified through HTS, further assays are required to validate that the compound is interacting with its intended molecular target within the cell. This is a crucial step to confirm the mechanism of action.

Validation methods may include:

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular environment.

Western Blotting or ELISA: To measure changes in the expression or post-translational modification of the target protein or downstream signaling molecules.

Target Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR to reduce the expression of the target protein. If the compound's effect is diminished in these cells, it provides strong evidence for on-target activity.

Enzyme-Based Assays for Inhibitory or Activating Properties

If this compound is hypothesized to target a specific enzyme, in vitro enzyme-based assays would be essential to characterize its inhibitory or activating properties directly.

Biochemical Characterization of Enzymatic Activity Modulation

These assays use purified or recombinant enzymes to precisely measure the effect of the compound on enzymatic activity. Key parameters determined include:

IC50/EC50: The concentration of the compound required to inhibit or activate the enzyme by 50%.

Mechanism of Inhibition/Activation: Studies to determine if the compound acts as a competitive, non-competitive, uncompetitive, or allosteric modulator of the enzyme.

A variety of detection methods can be employed, such as spectrophotometry, fluorescence, or luminescence, depending on the enzyme and its substrate.

Substrate Specificity and Turnover Rate Analysis

To further understand the compound's interaction with the target enzyme, its effect on substrate binding and product formation is analyzed. This involves:

Michaelis-Menten Kinetics: Determining the Michaelis constant (Km) and maximum velocity (Vmax) in the presence and absence of the compound to understand how it affects substrate affinity and the catalytic rate.

Substrate Competition Assays: Using different substrates to assess the specificity of the compound's effect.

Mechanistic Studies in Model Organisms (e.g., microbial, lower eukaryotes)

Simple model organisms like yeast (Saccharomyces cerevisiae) or the nematode worm (Caenorhabditis elegans) can provide valuable early insights into the biological effects and potential mechanism of action of a new compound. These organisms are often used for:

Genetic Screens: To identify genes that, when mutated, alter the organism's sensitivity to the compound, thereby revealing potential drug targets or resistance mechanisms.

Conservation of Pathways: Many fundamental cellular pathways are conserved from these lower organisms to humans, making them relevant systems for initial mechanistic exploration.

As of the current date, no such studies have been published for this compound.

Assessment of Compound Activity in Relevant Biological Systems

Initial investigations into the biological activity of this compound are currently limited in the public domain. While research has been conducted on structurally related nicotinamide (B372718) and benzamide (B126) analogs, specific data on the in vitro activity of this compound itself is not extensively documented in available scientific literature.

For context, studies on similar compounds can offer insights into potential areas of investigation. For example, research into 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 has identified compounds with inhibitory activity against DNA methyltransferases (DNMTs). nih.gov Specifically, certain derivatives demonstrated potency against human DNMT3A and were capable of inducing the re-expression of a reporter gene in leukemia KG-1 cells. nih.gov These related compounds exhibited cytotoxicity against these cancer cells in the micromolar range. nih.gov

Furthermore, other related molecules have been investigated for their biological relevance. For instance, 4-amino-N,N-dimethylbenzamide is recognized as a key raw material and intermediate in the pharmaceutical and dye industries. fishersci.ca Similarly, 4-amino-5-imidazolecarboxamide is known as a metabolite of certain antineoplastic agents and is used in the synthesis of nucleosides and nucleotides. selleckchem.com The biological roles of these related compounds underscore the potential for this compound to be of interest in medicinal chemistry and pharmacological research.

However, without direct experimental data, the specific biological activity of this compound remains to be elucidated. Future in vitro studies would be necessary to determine its potential efficacy in various biological systems, such as enzyme assays or cell-based models, to ascertain any cytotoxic, inhibitory, or other pharmacologically relevant effects.

Investigations into Degradation and Biotransformation Pathways in Model Systems

In the absence of specific data for this compound, general principles of drug metabolism can be considered. The nicotinamide structure suggests potential involvement of enzymes that process pyridine-containing compounds. The N,N-dimethyl group could be susceptible to N-dealkylation reactions, a common metabolic pathway mediated by cytochrome P450 enzymes. The amino group on the pyridine (B92270) ring might undergo various phase II conjugation reactions, such as glucuronidation or sulfation.

For illustrative purposes, the degradation of other amino-containing compounds has been studied. For instance, the degradation pathway of 4-aminobutyrate is a known metabolic process. nih.gov While chemically distinct, the study of such pathways provides a framework for how a novel amino-containing compound might be investigated.

Future Directions and Research Gaps

Emerging Methodologies for Nicotinamide (B372718) Derivative Research

The landscape of chemical and biological research is continually evolving, with new technologies offering unprecedented speed and precision. The study of 4-amino-N,5-dimethylnicotinamide would benefit significantly from the adoption of these emerging methodologies.

High-throughput screening campaigns have proven effective in identifying novel inhibitors for enzymes that interact with nicotinamide derivatives, such as Nicotinamide N-methyltransferase (NNMT). nih.gov Such approaches could be employed to screen libraries of compounds related to this compound to identify molecules with high potency and selectivity for various targets. Furthermore, recent advancements in synthetic chemistry allow for more efficient and stereoselective synthesis of nicotinamide derivatives. nih.gov A new two-step methodology, for instance, has been developed for the stereoselective synthesis of β-nicotinamide riboside and its derivatives, which could be adapted for creating novel analogs of this compound. nih.gov

In the realm of analytics, advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques are crucial for the separation and sensitive detection of nicotinamide enantiomers and related compounds. acs.org Methodologies such as reversed-phase liquid chromatography (RPLC) and zwitterionic hydrophilic interaction liquid chromatography (HILIC) have been used to investigate the metabolism of novel derivative compounds, offering a framework for studying the metabolic fate of this compound. mdpi.com The development of biomimetic systems that mimic the hydride transfer capabilities of natural cofactors like NAD(P)H/NAD(P)+ also presents a novel platform for studying the redox properties of nicotinamide-based compounds. acs.org

| Research Methodology | Application in Nicotinamide Derivative Research | Potential for this compound |

| High-Throughput Screening | Identification of novel small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT). nih.gov | Rapidly screen for biological targets and identify lead compounds with therapeutic potential. |

| Stereoselective Synthesis | Two-step synthesis of β-nicotinamide riboside and related nucleosides. nih.gov | Create structurally diverse and specific analogs to probe structure-activity relationships. |

| Advanced Chromatography | LC-MS/MS, RPLC, and HILIC for separating enantiomers and metabolites. acs.orgmdpi.com | Elucidate the metabolic pathway and pharmacokinetic profile of the compound. |

| Biomimetic Redox Systems | Development of organoaluminum complexes that mimic NAD(P)H/NAD(P)+ hydride shuttling. acs.org | Investigate the compound's potential role in redox reactions and cellular metabolism. |

Unexplored Biological Systems and Target Classes

While research into nicotinamide derivatives has implicated them in several biological processes, many areas remain unexplored for this compound. Drawing parallels from related compounds can illuminate promising avenues for investigation.

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant metabolic regulator, with its overexpression linked to obesity and diabetes. nih.govnih.gov Novel small molecule inhibitors of NNMT have been shown to reduce body weight and improve glucose tolerance in mouse models, suggesting that this compound could be evaluated for similar inhibitory activity. nih.gov

The skin is another biological system where nicotinamide has demonstrated significant effects. It is used in the treatment of acne and atopic dermatitis and has shown potential in reducing the development of precancerous skin lesions. nih.gov The mechanisms often involve modulating inflammation and sebaceous gland activity. nih.gov Investigating whether this compound can influence these or other dermatological pathways is a clear research gap.

Furthermore, enzymes in the NAD+ biosynthesis pathway, such as visfatin (Nampt), have been implicated in the pathophysiology of osteoarthritis. researchgate.net This suggests that the joints and associated inflammatory and degenerative pathways are another unexplored target class for nicotinamide derivatives like this compound. Finally, the design of novel sulfonamide derivatives with anticancer properties points to the potential for this compound to be used as a scaffold in oncology research. researchgate.net

| Biological System / Target Class | Known Role of Nicotinamide/Derivatives | Unexplored Potential for this compound |

| Metabolic Disease (NNMT) | Inhibition of NNMT by novel analogs leads to reduced body weight and improved glucose control in mice. nih.govnih.gov | Investigation as a potential inhibitor of NNMT for treating metabolic disorders. |

| Dermatology (Skin) | Used to treat acne and atopic dermatitis; shows protective effects against skin cancer development. nih.gov | Evaluation of its effects on skin inflammation, hydration, and carcinogenesis. |

| Osteoarthritis (Nampt) | The NAD+ biosynthesis enzyme Nampt is implicated in osteoarthritis pathology. researchgate.net | Assessment of its ability to modulate joint inflammation and cartilage degradation. |

| Oncology | Novel sulfonamide derivatives have been designed with anticancer activity. researchgate.net | Exploration as a chemical scaffold for developing new anticancer agents. |

Integration of Multi-Omics Data in Compound Evaluation

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) offers a powerful strategy for elucidating a compound's mechanism of action, identifying biomarkers, and predicting its effects.

A powerful example of this approach involved using bulk and single-cell sequencing data to build a prognostic model in lung cancer based on aging-related genes. nih.gov This model could predict prognosis and the efficacy of immunotherapy by analyzing the tumor microenvironment and immune cell infiltration. nih.gov A similar multi-omics strategy could be applied to this compound. For instance, treating cell lines or animal models with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analysis could reveal the pathways and cellular processes it modulates.

Metabolomic studies, using techniques like liquid chromatography-high-resolution tandem mass spectrometry, would be essential to trace the compound's metabolic fate and its impact on the broader cellular metabolome. mdpi.com This is critical as the metabolites of a parent compound can have their own distinct biological activities.

By integrating these datasets with machine learning algorithms, researchers could build predictive models to identify which biological systems or disease states might be most responsive to this compound. nih.gov This approach could also help in identifying potential biomarkers to monitor the compound's activity in future preclinical and clinical settings. The use of packages like 'oncoPredict' shows how this data can even be used to predict sensitivity to different therapeutic agents, highlighting the potential for a deeply personalized understanding of the compound's effects. nih.gov

Concluding Remarks

Synthesis of Key Academic Insights

A comprehensive synthesis of academic insights on 4-amino-N,5-dimethylnicotinamide cannot be provided at this time due to the absence of published research, patents, or database entries for this specific compound.

Potential for Advancing Chemical Biology Knowledge

Given the lack of information on its biological activity or mechanism of action, any discussion on the potential of this compound to advance chemical biology knowledge would be purely speculative and cannot be substantiated with factual data.

Future Prospects for Fundamental Research Contributions

The future prospects for fundamental research contributions of this compound are currently undefined. The novelty of this specific chemical structure may present an opportunity for future research, should a synthetic route be developed and its properties investigated. However, without any foundational data, its potential contributions remain unknown.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N,5-dimethylnicotinamide, and how can reaction yields be improved?

- The compound can be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for structurally related pyridine derivatives. For example, N-substituted maleimides and nicotinamide analogs are often prepared using catalysts like TEA (triethylamine) or under reflux conditions in polar solvents (e.g., ethanol/water mixtures) . Yield optimization may involve adjusting stoichiometric ratios, reaction temperatures (e.g., 70°C for 5–6 hours), or purification via recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR can identify methyl groups (δ ~2.5–3.0 ppm for N,N-dimethyl) and aromatic protons (δ ~6.5–8.5 ppm) .

- FT-IR : Peaks at ~1650–1700 cm confirm carbonyl (C=O) and amine (N–H) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can purity and stability be assessed for this compound under laboratory conditions?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to quantify purity (>95%) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss at elevated temperatures (e.g., up to 200°C) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, dipole moments, and charge distribution using software like Gaussian or ORCA. Basis sets such as B3LYP/6-311++G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility and aggregation behavior .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Dose-Response Studies : Replicate assays (e.g., antimicrobial or enzyme inhibition) across multiple concentrations (e.g., 1–100 μM) to identify IC variability .

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., 4-amino-N,N-dimethylbenzenesulfonamide) to isolate functional group contributions .

Q. What strategies are effective for crystallizing this compound, and how does crystal packing influence its properties?

- Slow Evaporation : Use water-ethanol (1:1) solutions at ambient temperature to grow single crystals suitable for X-ray diffraction .

- Hydrogen Bonding Analysis : Map intermolecular interactions (N–H⋯O, O–H⋯O) to explain packing motifs and stability. For example, dihedral angles between aromatic rings (~65°) may affect crystallinity .

Q. How do substituent modifications (e.g., replacing methyl with ethyl groups) alter reactivity?

- Kinetic Studies : Monitor reaction rates in alkylation or acylation reactions using NMR or LC-MS. Bulkier substituents may sterically hinder nucleophilic attack .

- Electronic Effects : Compare Hammett constants (σ) of substituents to predict electron-withdrawing/donating impacts on reaction pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。